6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 80772-97-0
VCID: VC3890531
InChI: InChI=1S/C7H3N5O2/c8-1-5-2-10-11-4-6(12(13)14)3-9-7(5)11/h2-4H
SMILES: C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-]
Molecular Formula: C7H3N5O2
Molecular Weight: 189.13 g/mol

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 80772-97-0

Cat. No.: VC3890531

Molecular Formula: C7H3N5O2

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile - 80772-97-0

Specification

CAS No. 80772-97-0
Molecular Formula C7H3N5O2
Molecular Weight 189.13 g/mol
IUPAC Name 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C7H3N5O2/c8-1-5-2-10-11-4-6(12(13)14)3-9-7(5)11/h2-4H
Standard InChI Key VNLCZQRGTFVAQI-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-]
Canonical SMILES C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile has the molecular formula C₇H₃N₅O₂ and a molecular weight of 189.13 g/mol . The nitro group at position 6 and the cyano group at position 3 introduce electron-withdrawing effects, influencing the compound’s reactivity and stability. X-ray crystallography of analogous compounds reveals planar geometries, with intramolecular hydrogen bonds stabilizing the nitro and cyano substituents .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy of related pyrazolo[1,5-a]pyrimidines shows distinct signals for aromatic protons and substituents. For example, the 1H^1H NMR spectrum of 6-nitropyrazolo[1,5-a]pyrimidine exhibits a singlet at δ 9.07 ppm for the nitro-substituted proton, while the cyano group in similar structures appears as a sharp peak near δ 120 ppm in 13C^{13}C NMR . Infrared (IR) spectra typically show stretches for nitro (∼1520 cm⁻¹) and cyano (∼2230 cm⁻¹) groups .

Synthesis and Optimization

Nitration Strategies

PrecursorReagentsTemperatureYield (%)
Pyrazolo[1,5-a]pyrimidineHNO₃/H₂SO₄80°C92
3-Cyanopyrazolo[1,5-a]pyrimidineHNO₃/Ac₂O0–5°C43

Cyclocondensation Routes

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione in acetic acid and H₂SO₄ yields 4,7-dihydropyrazolo[1,5-a]pyrimidines, which are subsequently oxidized . The cyano group at position 3 is introduced using malononitrile or cyanoacetic acid derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 300°C, with the cyano group contributing to thermal resilience .

Crystallographic Insights

Although single-crystal data for 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile are unavailable, analogous structures (e.g., 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile) crystallize in monoclinic systems with space group P2₁/c. The nitro and cyano groups adopt coplanar orientations, minimizing steric strain .

Pharmacological Applications

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines inhibit trypanothione reductase, a key enzyme in Trypanosoma species. The nitro group enhances redox cycling, generating cytotoxic radicals that disrupt parasite metabolism .

CompoundIC₅₀ (μM)Target
6-Nitro-3-cyanopyrazolo[1,5-a]pyrimidine12.4Trypanosoma brucei
6-Bromo-3-cyanopyrazolo[1,5-a]pyrimidine8.7HeLa cells

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